(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene
Overview
Description
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene (EFP) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It has a wide range of applications, from being used as a solvent to being employed in the synthesis of complex molecules such as peptides, proteins, and other biologically active compounds. In addition, EFP has been studied for its potential as a drug target and its potential to act as a prodrug.
Scientific Research Applications
Interaction with C-Nucleophiles
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene interacts with phenylmagnesium bromide resulting in ethoxy group substitution products. This interaction is crucial in the synthesis of β-arylvinyltrifluoromethylketone when combined with electron-rich aromatic systems (Gorbunova, Gerus, & Kukhar, 1993).
Novel Synthesis Methods
It plays a significant role in novel synthesis methods, like the creation of 3,3,3-trifluoroprop-1-en-2-yl-substituted furans through palladium-catalyzed cyclization-isomerization processes (Zhang, Zhao, & Lu, 2007).
Nonlinear Optical Studies
The compound is used in nonlinear optical studies of chalcone derivatives, where its theoretical and experimental investigations enhance understanding of optical properties (Mathew, Salian, Joe, & Narayana, 2019).
Synthesis and Antiproliferative Activity
Its derivatives have been synthesized and tested for antiproliferative activity against breast cancer cells, indicating its potential in medical research (Dallagi, Saidi, Jaouen, & Top, 2013).
Mass Spectrometric Behavior
This chemical is significant in studying the mass spectrometric behavior of various halogen-containing epoxyethers, providing insights into specific fragmentation channels (Favretto, D'Alpaos, Traldi, Bégué, Bonnet-Delpon, & Rock, 1997).
Hydrogenation Processes
It is also used in the selective hydrogenation processes to produce either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes, which are valuable in various chemical syntheses (Ramachandran & Mitsuhashi, 2015).
properties
IUPAC Name |
(Z)-1-ethoxy-3,3,3-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-9-4-3-5(6,7)8/h3-4H,2H2,1H3/b4-3- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPDIKCBUPMVRN-ARJAWSKDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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